molecular formula C13H19N3O4 B8630134 2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]pyridine-3-carboxylic acid CAS No. 111855-44-8

2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]pyridine-3-carboxylic acid

Cat. No. B8630134
M. Wt: 281.31 g/mol
InChI Key: QJKLWOJYVXEBBA-UHFFFAOYSA-N
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Patent
US04849422

Procedure details

Grams 32 of 1-(2,3-dihydroxypropyl)piperazine and 15.7 g of 2-chloronicotinic acid in 500 ml dioxane were refluxed for 8 hours. The reaction mixture was cooled, settled, the solvent separated and removed. The residue was triturated under heating with absolute ethanol and gave 16.2 g of 2-[4-(2,3-dihydroxypropyl)piperazin-1-yl]nicotinic acid melting at 210°-212° C. (with decomposition)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:10][OH:11])[CH2:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.Cl[C:13]1[N:21]=[CH:20][CH:19]=[CH:18][C:14]=1[C:15]([OH:17])=[O:16]>O1CCOCC1>[OH:1][CH:2]([CH2:10][OH:11])[CH2:3][N:4]1[CH2:9][CH2:8][N:7]([C:13]2[N:21]=[CH:20][CH:19]=[CH:18][C:14]=2[C:15]([OH:17])=[O:16])[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CN1CCNCC1)CO
Name
Quantity
15.7 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent separated
CUSTOM
Type
CUSTOM
Details
removed
CUSTOM
Type
CUSTOM
Details
The residue was triturated
TEMPERATURE
Type
TEMPERATURE
Details
under heating with absolute ethanol

Outcomes

Product
Name
Type
product
Smiles
OC(CN1CCN(CC1)C1=C(C(=O)O)C=CC=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.